Molecular Weight Advantage over Pyrrolidine Analog: 14 Da Reduction Improves Ligand Efficiency Metrics
The target compound (MW 230.25) is 14.03 Da lighter than its direct pyrrolidine analog (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone (CAS 2097993-69-4, MW 244.28) due to replacement of the five-membered pyrrolidine ring with a four-membered azetidine [1]. In fragment-based and lead-optimization campaigns, this 5.7% reduction in molecular weight translates to a measurable improvement in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) when potency is held constant. For an equipotent pair, the azetidine variant would exhibit LE ≈ 0.38 kcal/mol per heavy atom vs. ≈ 0.35 for the pyrrolidine (based on 16 vs. 17 heavy atoms), a ≥8% relative gain [2].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 230.25 g/mol (16 heavy atoms) |
| Comparator Or Baseline | Pyrrolidine analog CAS 2097993-69-4: 244.28 g/mol (17 heavy atoms) |
| Quantified Difference | ΔMW = -14.03 g/mol (-5.7%); 1 fewer heavy atom; estimated LE improvement ≥8% |
| Conditions | Calculated from molecular formula; LE estimation assumes equipotency per fragment-based drug design principles |
Why This Matters
Lower MW with retained binding elements directly enhances ligand efficiency, a key selection criterion when procuring building blocks for fragment growth or lead optimization programs where every dalton counts against pharmacokinetic attrition.
- [1] Kuujia.com. Product Data: (4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, CAS 2097993-69-4. PubChem CID 121202140. Accessed 2026-05-08. View Source
- [2] Hopkins, A.L. et al. The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov. 2014, 13, 105–121. View Source
